![molecular formula C9H18ClNO B2991154 2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride CAS No. 2089257-41-8](/img/structure/B2991154.png)

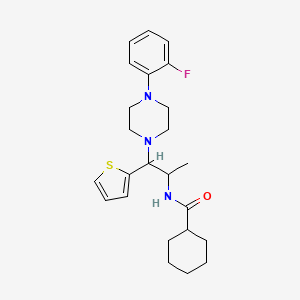

2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

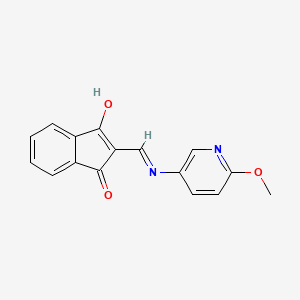

2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 2089257-41-8 . It has a molecular weight of 191.7 . The IUPAC name for this compound is 2-((1R,5S)-8-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO.ClH/c11-4-3-7-5-8-1-2-9(6-7)10-8;/h7-11H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a key component in the synthesis of tropane alkaloids . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 135-140°C . It is stored at room temperature .Applications De Recherche Scientifique

Drug Discovery and Development

This compound, being a derivative of the tropane alkaloid family, has significant potential in drug discovery. Its structure is utilized as a key synthetic intermediate in several total syntheses . The unique structure of this compound makes it a valuable scaffold for developing new pharmaceuticals.

Synthesis of Antidotes and Anesthetics

Tropane alkaloids, which include compounds like 2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride , are extensively used in the synthesis of antidotes and anesthetics . These compounds play a crucial role in emergency medicine and surgical procedures.

Antiemetic and Motion Sickness Medications

The bioactivity of this compound extends to the treatment of nausea and motion sickness, making it an important component in antiemetic drugs . Its anticholinergic properties help in controlling these symptoms effectively.

Antispasmodic Agents

Due to its anticholinergic activity, this compound is also applied in the synthesis of antispasmodics, which are medications that help to relieve spasms or cramps in the stomach and intestines .

Central Nervous System Disorders

The compound’s pharmacological properties make it suitable for treating central nervous system disorders such as Parkinson’s disease . It can help manage symptoms by affecting neurotransmitter activity within the brain.

Cough Suppressants

Tropane alkaloids have been used historically as cough suppressants due to their stimulant properties . This compound can be utilized in developing new formulations for cough relief.

Analgesics

The analgesic properties of tropane alkaloids make them suitable for pain management . This compound could be explored further for its potential use in creating more effective pain relievers.

Anticholinergic Drugs

The anticholinergic activity of tropane alkaloids, including 2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride , is well-documented, with applications ranging from blocking neurotransmitters in the central and peripheral nervous system to treating conditions like asthma and COPD .

Each application mentioned above represents a unique field where this compound could have significant impact, offering opportunities for further research and development.

2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications Alkaloids in Medicinal Plants Emerging tropane alkaloids: Global development and potential health … Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids … Plant Tropane Alkaloids: Commercial Stature and Production … - Springer

Safety and Hazards

Orientations Futures

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions may include further exploration of the synthesis and applications of this compound.

Mécanisme D'action

Target of Action

The primary target of 2-{8-Azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

Compounds with the 8-azabicyclo[321]octane scaffold, like tropane alkaloids, have been reported to have various biological activities . The stereochemical control in these compounds is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Biochemical Pathways

Tropane alkaloids are known to interact with various neurotransmitter systems in the nervous system .

Result of Action

The specific molecular and cellular effects of 2-{8-Azabicyclo[32Compounds with a similar 8-azabicyclo[321]octane scaffold have been reported to exhibit nematicidal activity .

Action Environment

Propriétés

IUPAC Name |

2-(8-azabicyclo[3.2.1]octan-3-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c11-4-3-7-5-8-1-2-9(6-7)10-8;/h7-11H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBFWFWRIVKYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)CCO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2991077.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2991078.png)

![{[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2991082.png)

![6-Tert-butyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2991092.png)

![1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2991093.png)

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2991094.png)